VU0661013

Description

Properties

IUPAC Name |

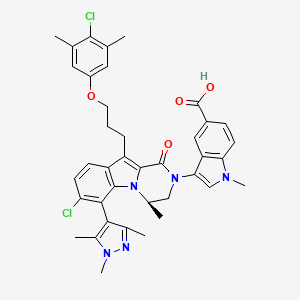

3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2-yl]-1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39Cl2N5O4/c1-20-15-26(16-21(2)35(20)41)50-14-8-9-27-28-11-12-30(40)34(33-23(4)42-44(7)24(33)5)36(28)46-22(3)18-45(38(47)37(27)46)32-19-43(6)31-13-10-25(39(48)49)17-29(31)32/h10-13,15-17,19,22H,8-9,14,18H2,1-7H3,(H,48,49)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAYHBZFNXDOIJ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of VU0661013 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the evasion of apoptosis, often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. Myeloid cell leukemia 1 (MCL-1) is a critical anti-apoptotic protein frequently overexpressed in AML and is a primary driver of resistance to conventional chemotherapies and targeted agents like the BCL-2 inhibitor, venetoclax.[1][2] VU0661013 has emerged as a novel, potent, and highly selective small-molecule inhibitor of MCL-1, demonstrating significant preclinical activity in AML models. This technical guide provides an in-depth overview of the mechanism of action of this compound in AML, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Reinstating Apoptosis

This compound exerts its anti-leukemic effects by directly targeting MCL-1, a key regulator of the intrinsic apoptotic pathway. The core of its mechanism is the disruption of the protein-protein interaction between MCL-1 and the pro-apoptotic "BH3-only" protein, BIM.[1][2]

In healthy cells, the balance between pro- and anti-apoptotic BCL-2 family proteins dictates cell fate. In many AML cells, this balance is skewed towards survival due to the high expression of MCL-1, which sequesters pro-apoptotic proteins like BIM and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

This compound, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of MCL-1. This competitive binding displaces BIM from MCL-1, liberating it to activate the pro-apoptotic effector proteins BAX and BAK. The activation of BAX and BAK leads to their oligomerization in the mitochondrial outer membrane, forming pores that result in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This cascade culminates in the activation of caspases and the execution of the apoptotic program.

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced apoptosis in AML cells.

Quantitative Data

The potency and selectivity of this compound have been quantified in various preclinical studies.

Table 1: In Vitro Binding Affinity of this compound

| Target Protein | Binding Affinity (Ki) | Assay |

| MCL-1 | 97 ± 30 pM | TR-FRET |

| BCL-2 | 0.73 µM | TR-FRET |

| BCL-xL | > 40 µM | TR-FRET |

Data sourced from Selleck Chemicals and a study published in a peer-reviewed journal.[1]

Table 2: Growth Inhibition (GI50) of this compound in AML Cell Lines (48-hour treatment)

| AML Cell Line | GI50 (µM) |

| MV-4-11 | < 1 |

| MOLM-13 | < 1 |

| OCI-AML3 | < 1 |

| K562 | > 10 |

Data extracted from a publication on a novel MCL-1 inhibitor.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound in AML.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of this compound to BCL-2 family proteins.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled peptide (e.g., from the pro-apoptotic protein BAK) and the target protein (e.g., MCL-1) by the inhibitor.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

Reconstitute recombinant human MCL-1, BCL-2, and BCL-xL proteins.

-

Prepare a fluorescently labeled BAK-derived peptide (donor fluorophore) and an acceptor fluorophore-conjugated antibody against the protein tag (e.g., His-tag).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 384-well plate, add the target protein and the fluorescently labeled peptide.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding equilibrium.

-

Add the acceptor fluorophore-conjugated antibody.

-

Incubate for another period (e.g., 30 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence.

-

Plot the fluorescence ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Cell Viability and Growth Inhibition (GI50) Assay

This assay determines the cytotoxic effect of this compound on AML cell lines.

Principle: Cell viability is assessed using a colorimetric or fluorometric method that measures metabolic activity (e.g., MTT or resazurin reduction) or ATP content.

Protocol:

-

Cell Culture: Culture AML cell lines (e.g., MV-4-11, MOLM-13) in appropriate media and conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment:

-

Add the viability reagent (e.g., CellTiter-Glo® for ATP measurement) to each well.

-

Incubate as per the manufacturer's instructions.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence or absorbance using a plate reader.

-

Normalize the data to the vehicle control.

-

Plot the percentage of viable cells against the drug concentration and fit to a dose-response curve to calculate the GI50 value.

-

Western Blotting for BCL-2 Family Proteins

This technique is used to assess the protein levels of BCL-2 family members in AML cells.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol:

-

Cell Lysis:

-

Treat AML cells with this compound or vehicle for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against MCL-1, BCL-2, BCL-xL, BIM, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

In Vivo Xenograft Model of AML

This model is used to evaluate the anti-leukemic efficacy of this compound in a living organism.

Principle: Human AML cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth and survival is monitored.

Protocol:

-

Cell Line and Animal Model:

-

Use a suitable AML cell line (e.g., MV-4-11) or patient-derived xenograft (PDX) cells.

-

Use immunodeficient mice (e.g., NSG mice).

-

-

Cell Implantation:

-

Inject a defined number of AML cells (e.g., 1 x 10^6) intravenously or subcutaneously into the mice.

-

-

Tumor Establishment and Treatment:

-

Allow the leukemia to establish, which can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or peripheral blood sampling for human CD45+ cells.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10, 25, or 75 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal or oral) on a defined schedule (e.g., daily for 21 days).[2]

-

-

Efficacy Assessment:

-

Monitor tumor burden by imaging or flow cytometry of peripheral blood, bone marrow, and spleen at the end of the study.

-

Monitor animal body weight and overall health.

-

For survival studies, monitor mice until they reach a predefined endpoint.

-

-

Data Analysis:

-

Compare tumor burden between treatment and control groups using appropriate statistical tests.

-

Generate Kaplan-Meier survival curves and analyze for statistical significance.

-

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a highly potent and selective MCL-1 inhibitor that effectively induces apoptosis in AML cells, including those resistant to the BCL-2 inhibitor venetoclax. Its mechanism of action, centered on the disruption of the MCL-1/BIM complex, represents a promising therapeutic strategy for a significant subset of AML patients. The preclinical data strongly support its further development, both as a single agent and in combination with other anti-leukemic drugs. Future research will likely focus on identifying predictive biomarkers of response to this compound, optimizing combination therapies, and evaluating its efficacy and safety in clinical trials for patients with AML. The detailed methodologies provided in this guide serve as a foundation for researchers to further investigate the therapeutic potential of MCL-1 inhibition in AML and other hematological malignancies.

References

Selectivity Profile of VU0661013: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

VU0661013 is a potent and highly selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1), a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3] Overexpression of MCL-1 is a key survival mechanism for many cancer cells and a primary driver of resistance to other anticancer therapies, including the BCL-2 inhibitor venetoclax.[1][4] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting quantitative data for its on-target and off-target activities, detailed experimental methodologies for the key assays cited, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel BH3 mimetic that targets the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic proteins like BIM.[1][2] This action liberates pro-apoptotic factors, ultimately leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis. Its high selectivity for MCL-1 over other anti-apoptotic BCL-2 family members, such as BCL-2 and BCL-xL, makes it a valuable tool for studying MCL-1-dependent cancers and a promising candidate for therapeutic development, particularly in venetoclax-resistant acute myeloid leukemia (AML).[1][4]

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized through binding assays against core members of the BCL-2 family. Additionally, off-target effects have been identified, notably against Glutathione Peroxidase 4 (GPX4). The following tables summarize the known quantitative data for this compound.

Table 1: On-Target and BCL-2 Family Selectivity

| Target Protein | Assay Type | Species | Inhibition Constant (Ki) | Reference |

| MCL-1 | TR-FRET | Human | 97 ± 30 pM | [2][3] |

| BCL-2 | TR-FRET | Human | 0.73 µM | [2][3] |

| BCL-xL | TR-FRET | Human | > 40 µM | [2][3] |

Note: The selectivity for MCL-1 over BCL-2 is approximately 7,500-fold, and over BCL-xL is greater than 412,000-fold.

Table 2: Known Off-Target Activity

| Target Protein | Assay Type | Species | Inhibition Constant (IC50) | Reference |

| GPX4 | Enzymatic Assay | Human | 8.4 µM | [3] |

| GPX1 | Enzymatic Assay | Human | No significant inhibition | [3] |

| GPX2 | Enzymatic Assay | Human | No significant inhibition | [3] |

| Glutathione Reductase (GR) | Enzymatic Assay | Human | No significant inhibition | [3] |

| Thioredoxin Reductase 1 (TrxR1) | Enzymatic Assay | Human | No significant inhibition | [3] |

Signaling Pathway and Mechanism of Action

This compound functions as a BH3 mimetic. In MCL-1-dependent cancer cells, MCL-1 sequesters pro-apoptotic proteins (e.g., BIM, BAK), preventing them from triggering the apoptotic cascade. By binding to the BH3 groove of MCL-1, this compound competitively displaces these pro-apoptotic partners. The released BIM is then free to activate BAX and BAK, while released BAK can directly oligomerize. This activation leads to the formation of pores in the mitochondrial outer membrane, releasing cytochrome c and initiating caspase activation, culminating in apoptosis.

Experimental Protocols

The following sections describe representative methodologies for the key assays used to determine the selectivity profile of this compound. These protocols are based on standard industry practices for such determinations.

MCL-1/BCL-2 Family Binding Affinity (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format used to measure molecular interactions, making it ideal for high-throughput screening and affinity determination. The assay measures the inhibition of a BCL-2 family protein (e.g., MCL-1) binding to a fluorescently labeled peptide derived from a pro-apoptotic protein (e.g., BAK or BIM).

Principle: A Terbium (Tb)-labeled antibody binds to a tagged BCL-2 family protein (Donor). A fluorescently-labeled BH3 peptide (Acceptor) binds to the BCL-2 family protein. When in close proximity, excitation of the Tb-donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor like this compound disrupts the protein-peptide interaction, decreasing the FRET signal.

Representative Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 1x Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA).

-

Compound Dilution: Perform a serial dilution of this compound in 100% DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations.

-

Protein-Antibody Mix: Prepare a mix containing the His-tagged MCL-1, BCL-2, or BCL-xL protein and the Tb-anti-His antibody in Assay Buffer.

-

Peptide Mix: Prepare the fluorescently-labeled BAK or BIM peptide in Assay Buffer.

-

-

Assay Procedure (384-well plate format):

-

Dispense 5 µL of the compound dilutions (or DMSO control) into the assay plate.

-

Add 5 µL of the Protein-Antibody mix to all wells.

-

Incubate for 30 minutes at room temperature to allow compound-protein binding.

-

Add 10 µL of the Peptide Mix to initiate the binding reaction.

-

Incubate for 2 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled microplate reader (e.g., EnVision, PHERAstar).

-

Measure emission at two wavelengths: Donor (e.g., 620 nm) and Acceptor (e.g., 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the log of the inhibitor concentration.

-

Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

-

Convert IC50 to a Ki value using the Cheng-Prusoff equation, requiring knowledge of the peptide ligand's affinity (Kd) and concentration.

-

GPX4 Enzymatic Activity Assay

The off-target activity of this compound against GPX4 was likely determined using a coupled enzymatic assay that measures GPX4 activity indirectly.

Principle: GPX4 reduces a peroxide substrate (e.g., cumene hydroperoxide) by oxidizing two molecules of glutathione (GSH) to glutathione disulfide (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR) in a reaction that consumes NADPH. The rate of GPX4 activity is directly proportional to the rate of NADPH consumption, which can be monitored by the decrease in absorbance at 340 nm.

Representative Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 1x Assay Buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM EDTA).

-

Compound Dilution: Prepare serial dilutions of this compound in DMSO, followed by dilution in Assay Buffer.

-

Enzyme Solution: Prepare a solution of recombinant human GPX4 enzyme in Assay Buffer.

-

Substrate Mix: Prepare a reaction mixture containing GSH, GR, and NADPH in Assay Buffer.

-

Initiator: Prepare a solution of cumene hydroperoxide in Assay Buffer.

-

-

Assay Procedure (96-well UV-transparent plate):

-

Add 20 µL of Assay Buffer to each well.

-

Add 10 µL of the compound dilutions (or DMSO control) to the appropriate wells.

-

Add 20 µL of the Enzyme Solution. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Add 120 µL of the Substrate Mix to all wells.

-

Initiate the reaction by adding 20 µL of the cumene hydroperoxide solution.

-

-

Data Acquisition:

-

Immediately place the plate in a UV/Vis microplate reader.

-

Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition (relative to the DMSO control) against the log of the inhibitor concentration.

-

Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a highly potent and selective inhibitor of the anti-apoptotic protein MCL-1. Its selectivity against other BCL-2 family members, BCL-2 and BCL-xL, is exceptionally high, making it a precision tool for investigating MCL-1 biology and a promising therapeutic agent. While it exhibits off-target activity against GPX4, this occurs at concentrations over 80,000-fold higher than its Ki for MCL-1, suggesting a wide therapeutic window for on-target effects. The methodologies and data presented in this guide provide a comprehensive overview for researchers engaged in cancer biology and drug discovery.

References

- 1. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

VU0661013: A Selective Mcl-1 Inhibitor for Overcoming Resistance in Acute Myeloid Leukemia

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancers and a key mediator of resistance to chemotherapy, including the Bcl-2 inhibitor venetoclax. VU0661013 is a novel, potent, and highly selective small-molecule inhibitor of Mcl-1. Discovered through structure-based design, this compound exhibits picomolar binding affinity for Mcl-1 and effectively induces apoptosis in Mcl-1-dependent cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, hematology, and drug discovery.

Introduction

The intrinsic apoptosis pathway is a tightly regulated process crucial for normal tissue homeostasis. The Bcl-2 family of proteins are central regulators of this pathway, with a balance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members determining cell fate.[1] In many hematologic malignancies, particularly acute myeloid leukemia (AML), overexpression of anti-apoptotic proteins like Mcl-1 allows cancer cells to evade apoptosis, leading to tumor progression and therapeutic resistance.[1]

Mcl-1 has emerged as a high-priority target in cancer therapy due to its frequent amplification in various tumors and its role in resistance to conventional chemotherapies and targeted agents like venetoclax.[1] this compound was developed as a potent and selective inhibitor of Mcl-1 to address this unmet clinical need.[1]

Chemical Information

| IUPAC Name | (2R)-2-((5-(3-chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(5-chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(1H-indol-3-yl)propanoic acid |

| Chemical Formula | C39H39Cl2N5O4 |

| Molecular Weight | 712.67 g/mol |

| CAS Number | 2131184-57-9 |

| Chemical Structure |  |

Mechanism of Action

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1. This action displaces pro-apoptotic "activator" proteins, such as Bim, from Mcl-1. Once liberated, these activators can directly engage and activate the pro-apoptotic effector proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1]

References

An In-Depth Technical Guide to VU0661013: A Potent and Selective MCL-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family, frequently overexpressed in various hematological malignancies and solid tumors. Its overexpression is a key mechanism of cancer cell survival and resistance to conventional therapies. VU0661013 has been identified as a novel, potent, and highly selective small-molecule inhibitor of MCL-1. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, positioning it as a significant tool for cancer research and a promising candidate for further therapeutic development.

Discovery and Development

This compound was discovered through a structure-based design and potency optimization of a series of previously reported MCL-1 inhibitors.[1] The development process was guided by fragment-based methods, which allowed for the identification and optimization of small molecule fragments that bind to specific pockets within the BH3 binding groove of MCL-1.[2] This strategic approach led to the generation of a highly potent inhibitor with sub-nanomolar affinity for MCL-1.[3][4]

Synthesis

While the specific, step-by-step synthesis of this compound is not publicly disclosed, a representative synthesis of a potent and selective indole-2-carboxylic acid-based MCL-1 inhibitor is presented below to illustrate the general synthetic strategy for this class of compounds. This multi-step synthesis involves the construction of a tricyclic indole core followed by functionalization to introduce moieties that interact with key residues in the MCL-1 binding pocket.[5]

Representative Experimental Protocol: Synthesis of a Tricyclic Indole MCL-1 Inhibitor[5]

Scheme 1: Synthesis of the Tricyclic Indole Core

A mixture of a selected hydrazine (1.0 eq) and an α-ketoacid (1.2 eq) is heated in a suitable solvent, such as acetic acid or toluene, to facilitate a Fischer indole synthesis. This reaction cyclizes the two starting materials to form the corresponding tricyclic indole diester and indole acid. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by column chromatography on silica gel to yield the desired tricyclic indole core.

Scheme 2: Elaboration of the Core Structure

The synthesized tricyclic indole core can then undergo further modifications. For instance, the carboxylic acid group can be coupled with various amines or sulfonamides to introduce substituents that occupy different pockets of the MCL-1 binding groove. A typical coupling reaction involves activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent like DMF (N,N-Dimethylformamide). The desired amine or sulfonamide is then added, and the reaction is stirred at room temperature until completion. The final product is then isolated and purified using preparative HPLC.

Mechanism of Action

This compound exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of the MCL-1 protein.[6] This binding event disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BIM, BAK, and BAX.[1][3] By preventing the sequestration of these pro-apoptotic partners by MCL-1, this compound effectively unleashes their cell-death-inducing activity. This leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.[1]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its effects on various cancer cell lines.

Table 1: Binding Affinity and Selectivity of this compound

| Target | Ki | Selectivity vs. MCL-1 |

| MCL-1 | 97 ± 30 pM[3] | - |

| BCL-2 | 0.73 µM[3] | > 7500-fold |

| BCL-xL | > 40 µM[3] | > 412,000-fold |

Table 2: In Vitro Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | GI50 (48 hours) | Reference |

| MV4-11 | ~100 nM | [1] |

| MOLM-13 | ~150 nM | [1] |

| OCI-AML3 | ~200 nM | [1] |

| K562 | >10 µM (Resistant) | [1] |

Table 3: In Vivo Efficacy of this compound in an MV4-11 AML Xenograft Model

| Treatment Group | Dose | Tumor Burden Reduction (vs. Vehicle) | Reference |

| Vehicle | - | - | [3] |

| This compound | 25 mg/kg | Significant | [3] |

| This compound | 75 mg/kg | Near elimination of hCD45+ cells | [3] |

Experimental Protocols

TR-FRET Assay for MCL-1 Binding Affinity

Objective: To determine the inhibitory constant (Ki) of this compound for the MCL-1 protein.

Materials:

-

Recombinant human MCL-1 protein

-

Fluorescently labeled peptide derived from the pro-apoptotic protein BAK

-

Terbium-conjugated anti-GST antibody (or other suitable donor fluorophore)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the MCL-1 protein, the fluorescently labeled BAK peptide, and the terbium-conjugated antibody.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal on a compatible plate reader, exciting at the donor's excitation wavelength and measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cell Viability (GI50) Assay

Objective: To determine the concentration of this compound that causes 50% growth inhibition (GI50) in cancer cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Procedure:

-

Seed the AML cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Treat the cells with the serially diluted this compound or vehicle control and incubate for 48 hours.

-

After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle-treated control cells and plot the percentage of viable cells against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the GI50 value.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a highly potent and selective MCL-1 inhibitor with significant preclinical activity in AML models, including those resistant to the BCL-2 inhibitor venetoclax. Its discovery through structure-based design has yielded a promising molecule for further investigation as a potential anti-cancer therapeutic. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of oncology and drug development. The synergistic effects observed when combining this compound with other BCL-2 family inhibitors highlight a rational therapeutic strategy that warrants further clinical exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aps.journals.ekb.eg [aps.journals.ekb.eg]

- 5. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to VU0661013: A Potent and Selective MCL-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0661013 is a novel, potent, and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a critical survival factor for various cancer cells, and its overexpression is a known mechanism of resistance to chemotherapy and other targeted therapies, including the BCL-2 inhibitor venetoclax.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details its mechanism of action, in vitro and in vivo efficacy, and provides established experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in oncology and drug development investigating MCL-1 inhibition as a therapeutic strategy.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (R)-3-(7-chloro-10-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)-1-methyl-1H-indole-5-carboxylic acid | [3] |

| Chemical Formula | C39H39Cl2N5O4 | [3] |

| Molecular Weight | 712.67 g/mol | [3] |

| CAS Number | 2131184-57-9 (free acid) | [3] |

| SMILES | ClC1=C(C2=C(C)N(C)N=C2C)C3=C(C(CCCOC4=CC(C)=C(Cl)C(C)=C4)=C5N3--INVALID-LINK--CN(C6=CN(C)C7=C6C=C(C(O)=O)C=C7)C5=O)C=C1 | [3] |

| Solubility | Soluble in DMSO and Methanol. | |

| Appearance | Solid powder. | [3] |

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective inhibitor of MCL-1. Its mechanism of action and pharmacological effects have been characterized through various in vitro and in vivo studies.

Binding Affinity and Selectivity

This compound exhibits picomolar binding affinity for human MCL-1. Its selectivity for MCL-1 over other anti-apoptotic BCL-2 family members, such as BCL-2 and BCL-xL, is a key feature, which can minimize off-target effects.

| Target Protein | Binding Affinity (Ki) | Reference |

| MCL-1 | 97 ± 30 pM | [1][2] |

| BCL-2 | 0.73 µM | [1][2] |

| BCL-xL | > 40 µM | [1][2] |

Mechanism of Action

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like MCL-1 sequester pro-apoptotic proteins such as BIM, preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

This compound acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1. This competitive inhibition displaces pro-apoptotic proteins, leading to the activation of the apoptotic cascade.

Biological Activity

In Vitro Activity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines, particularly those dependent on MCL-1 for survival. It has shown significant efficacy in Acute Myeloid Leukemia (AML) cell lines, including those resistant to the BCL-2 inhibitor venetoclax.[2]

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| MOLM-13 | AML | ~0.1 | [2] |

| MV-4-11 | AML | ~0.2 | [2] |

| OCI-AML3 | AML | ~0.5 | [2] |

| HL-60 | AML | >10 | [2] |

In Vivo Activity

In a disseminated AML xenograft mouse model using the MV-4-11 cell line, this compound demonstrated a dose-dependent reduction in leukemia burden in the blood, bone marrow, and spleen, leading to a significant increase in survival.[2]

| Treatment Group | Dose | Outcome | Reference |

| Vehicle | - | Median survival ~31 days | [2] |

| This compound | 15 mg/kg/day | Median survival ~32 days | [2] |

| This compound | 75 mg/kg/day | Median survival ~43 days | [2] |

Synergy with Venetoclax

A key finding is the synergistic anti-leukemic activity of this compound when combined with the BCL-2 inhibitor, venetoclax. This combination is effective in overcoming venetoclax resistance, which is often mediated by the upregulation of MCL-1.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound. Below are protocols for key experiments based on published studies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of this compound to MCL-1.

-

Principle: The assay measures the disruption of the interaction between a fluorescently labeled peptide (e.g., from the pro-apoptotic protein BAK) and a tagged MCL-1 protein by the inhibitor.

-

Reagents:

-

Recombinant human MCL-1 protein (His-tagged)

-

Fluorescently labeled BAK-derived peptide (e.g., FITC-BAK-BH3)

-

Terbium-conjugated anti-His antibody (donor fluorophore)

-

Streptavidin-d2 (acceptor fluorophore, if using a biotinylated peptide)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.05% BSA)

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the MCL-1 protein, fluorescently labeled peptide, and the terbium-conjugated antibody.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50, from which the Ki can be calculated.

-

In Vivo AML Xenograft Model

This protocol describes the evaluation of this compound in a mouse model of disseminated AML.

-

Cell Line: MV-4-11 human AML cell line.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice).

-

Protocol:

-

Culture MV-4-11 cells under standard conditions.

-

On day 0, inject a specified number of cells (e.g., 1 x 10^6) intravenously into the tail vein of the mice.

-

Allow the leukemia to establish for a set period (e.g., 7 days).

-

Prepare this compound formulation (e.g., in a vehicle of 10% DMSO, 40% PEG300, 50% saline).

-

Administer this compound or vehicle control to the mice daily via a specified route (e.g., intraperitoneal injection).

-

Monitor the mice regularly for signs of disease progression (e.g., weight loss, hind-limb paralysis) and overall health.

-

Monitor leukemia burden by periodically collecting peripheral blood and analyzing for the percentage of human CD45+ cells by flow cytometry.

-

At the end of the study (or when humane endpoints are reached), euthanize the mice and harvest tissues (bone marrow, spleen) for analysis of leukemia infiltration.

-

For survival studies, monitor mice until the defined endpoint.

-

BH3 Profiling

This assay assesses the dependence of cells on specific anti-apoptotic proteins for survival.

-

Principle: Permeabilized cells are exposed to a panel of synthetic BH3 peptides that selectively inhibit different anti-apoptotic BCL-2 family members. The extent of mitochondrial outer membrane permeabilization (MOMP) is then measured.

-

Reagents:

-

Panel of BH3 peptides (e.g., BIM, BAD, NOXA, HRK)

-

Digitonin (for cell permeabilization)

-

Mitochondrial membrane potential-sensitive dye (e.g., JC-1) or antibodies against cytochrome c for flow cytometry.

-

Experimental Buffer (e.g., Mannitol Experimental Buffer - MEB)

-

-

Protocol:

-

Harvest and wash the cells to be analyzed.

-

Resuspend the cells in MEB.

-

In a 96-well plate, add the cell suspension to wells containing the different BH3 peptides or control (DMSO).

-

Permeabilize the cells by adding digitonin.

-

Incubate for a specified time (e.g., 30-60 minutes) at room temperature.

-

Measure MOMP. For flow cytometry, this can be done by staining for cytochrome c release or by measuring the change in mitochondrial membrane potential with a dye like JC-1.

-

Analyze the data to determine the percentage of mitochondrial depolarization or cytochrome c release induced by each peptide, which indicates the cell's dependence on the corresponding anti-apoptotic protein.

-

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for cancers that are dependent on MCL-1 for survival. Its high potency and selectivity make it an ideal probe for studying the role of MCL-1 in normal and disease physiology. The synergistic activity of this compound with venetoclax provides a strong rationale for its clinical development, particularly for the treatment of AML and other hematological malignancies where resistance to BCL-2 inhibition is a significant clinical challenge. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this exciting molecule.

References

The Potent and Selective Mcl-1 Inhibitor VU0661013: A Technical Guide to Target Engagement in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective Mcl-1 inhibitor, VU0661013, with a focus on its target engagement in cancer cells. This document details the mechanism of action, experimental protocols for key assays, and a summary of its activity in various cancer models, particularly Acute Myeloid Leukemia (AML) and Estrogen Receptor-positive (ER+) breast cancer.

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers and a primary mechanism of resistance to chemotherapy and other targeted therapies, including the Bcl-2 inhibitor venetoclax.[1] this compound is a novel, potent, and selective small-molecule inhibitor of Mcl-1. It acts as a BH3 mimetic, disrupting the interaction between Mcl-1 and pro-apoptotic proteins, thereby triggering apoptosis in cancer cells dependent on Mcl-1 for survival.[1][2] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: Restoring Apoptotic Signaling

This compound selectively binds to the BH3-binding groove of the Mcl-1 protein. This high-affinity interaction displaces pro-apoptotic "BH3-only" proteins, such as Bim, which are normally sequestered by Mcl-1.[1][2] The release of these pro-apoptotic activators leads to the activation of the effector proteins BAX and BAK.[1] Activated BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[1][3]

Figure 1: Mechanism of action of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Ki | Reference |

| Human Mcl-1 | TR-FRET | 97 ± 30 pM | [1] |

| Human Bcl-2 | TR-FRET | 0.73 µM | [1] |

| Human Bcl-xL | TR-FRET | > 40 µM | [1] |

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | GI50 (48 hours) | Reference |

| MV-4-11 | < 1 µM | [1] |

| MOLM-13 | < 1 µM | [1] |

| OCI-AML3 | < 1 µM | [1] |

| K562 | > 10 µM | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the binding affinity of this compound to Mcl-1 and other Bcl-2 family proteins.

Materials:

-

Recombinant human Mcl-1, Bcl-2, or Bcl-xL protein (His-tagged)

-

Fluorescently labeled peptide derived from the pro-apoptotic protein BAK

-

Anti-His Tb-labeled donor fluorophore

-

Dye-labeled acceptor fluorophore

-

TR-FRET assay buffer

-

384-well microtiter plates

-

TR-FRET-capable microplate reader

Protocol:

-

Prepare a 3x TR-FRET assay buffer and dilute to 1x with distilled water.

-

Dilute the Anti-His Tb-labeled donor and Dye-labeled acceptor in 1x TR-FRET assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted this compound, recombinant protein (e.g., Mcl-1), and the fluorescently labeled BAK peptide to the wells of a 384-well plate.

-

Add the diluted donor and acceptor fluorophores to the wells.

-

Incubate the plate at room temperature for 2-3 hours, protected from light.

-

Measure the fluorescence intensity using a microplate reader capable of TR-FRET. The donor emission is typically measured at 620 nm and the acceptor emission at 665 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the inhibitor concentration to determine the IC50, which can then be used to calculate the Ki.

Figure 2: Workflow for the TR-FRET assay.

BH3 Profiling

This functional assay determines the dependence of cancer cells on specific anti-apoptotic proteins for survival.

Materials:

-

Cancer cell lines (e.g., AML cell lines)

-

BH3 peptides (e.g., BIM, MS1 for Mcl-1 dependence, HRK for Bcl-xL dependence)

-

Digitonin for cell permeabilization

-

Buffer for profiling (e.g., Mannitol Experimental Buffer)

-

JC-1 dye for measuring mitochondrial membrane potential or antibodies for cytochrome c detection

-

Flow cytometer or plate reader

Protocol:

-

Harvest and wash the cancer cells.

-

Resuspend the cells in the profiling buffer.

-

Permeabilize the cells with a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Add a panel of BH3 peptides at various concentrations to the permeabilized cells in a 96-well plate.

-

Incubate for a defined period (e.g., 1 hour) at room temperature.

-

Measure mitochondrial outer membrane permeabilization (MOMP). This can be done by:

-

Cytochrome c release: Staining for intracellular cytochrome c and analyzing by flow cytometry. A decrease in the cytochrome c signal indicates its release from the mitochondria.

-

Mitochondrial membrane potential: Using the JC-1 dye, where a shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a consequence of MOMP.

-

-

Analyze the data to determine the sensitivity of the cells to specific BH3 peptides, which reveals their dependence on the corresponding anti-apoptotic protein.

Figure 3: Workflow for BH3 profiling.

Application in Cancer Models

Acute Myeloid Leukemia (AML)

This compound has shown significant single-agent efficacy in AML cell lines that are dependent on Mcl-1 for survival.[1] BH3 profiling has been demonstrated to be a reliable predictor of sensitivity to this compound in AML.[1] Furthermore, this compound is effective in venetoclax-resistant AML models, where resistance is often driven by the upregulation of Mcl-1.[1] Combination studies with venetoclax have shown synergistic effects in AML cell lines and patient-derived xenografts.[1]

ER-Positive Breast Cancer

In ER-positive breast cancer cell lines, resistance to Bcl-2/Bcl-xL inhibitors like ABT-263 can be driven by the rapid upregulation of Mcl-1.[4][5] The combined use of this compound with ABT-263 has been shown to induce apoptosis and reduce tumor growth in ER-positive breast cancer models, highlighting a promising combination strategy for this cancer subtype.[4][5]

Conclusion

This compound is a highly potent and selective Mcl-1 inhibitor with demonstrated anti-cancer activity in preclinical models of both hematological malignancies and solid tumors. Its ability to overcome venetoclax resistance in AML and synergize with other Bcl-2 family inhibitors makes it a compelling candidate for further clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of targeting Mcl-1 with this compound.

References

- 1. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Therapeutic inhibition of Mcl-1 blocks cell survival in estrogen receptor-positive breast cancers | Department of Cell and Developmental Biology | Vanderbilt University [medschool.vanderbilt.edu]

An In-depth Technical Guide on the Early-Stage Research of VU0661013: A Potent and Selective MCL-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on VU0661013, a novel and potent small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document synthesizes key findings on its mechanism of action, selectivity, and efficacy in preclinical models of Acute Myelogenous Leukemia (AML), presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.

Core Compound Properties and Mechanism of Action

This compound is a potent and selective inhibitor of MCL-1, an anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family of proteins.[1] The BCL-2 family proteins are crucial regulators of apoptosis, with anti-apoptotic members like MCL-1, BCL-2, and BCL-xL preventing programmed cell death by sequestering pro-apoptotic proteins.[1][2] In many cancers, including AML, the overexpression of anti-apoptotic proteins is a key mechanism for survival and resistance to therapy.[1][3]

This compound was developed through fragment-based methods and structure-based design.[1] Its primary mechanism of action involves binding to MCL-1 with high affinity, thereby displacing pro-apoptotic proteins like BIM. This destabilization of the BIM/MCL-1 complex leads to the activation of the mitochondrial apoptosis pathway, ultimately resulting in cancer cell death.[1]

Signaling Pathway of Apoptosis Induction by this compound

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound.

Table 1: Binding Affinity and Selectivity of this compound

| Target Protein | Binding Affinity (Ki) | Assay Type |

| Human MCL-1 | 97 ± 30 pM | TR-FRET |

| BCL-2 | 0.73 µM | Biochemical Assay |

| BCL-xL | > 40 µM | Biochemical Assay |

| Data sourced from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay displacing a fluorescently labeled BAK peptide.[1] |

Table 2: In Vitro Efficacy (GI50) in AML Cell Lines

| Cell Line | GI50 (48 hours) |

| MOLM-13 | Sensitive (exact value not specified) |

| MV-4-11 | Sensitive (exact value not specified) |

| OCI-AML3 | Sensitive (exact value not specified) |

| TEX | Resistant |

| EOL-1 | Resistant |

| GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.[1] |

Table 3: In Vivo Efficacy in AML Xenograft Models

| Model | Treatment Group | Median Survival | Outcome |

| MV-4-11 Xenograft | Vehicle | 31 days | - |

| MV-4-11 Xenograft | This compound (15 mg/kg, daily) | 32 days | No significant increase in survival |

| MV-4-11 Xenograft | This compound (75 mg/kg, daily) | 43 days | Significant increase in survival |

| MOLM-13 Xenograft | Vehicle, VEN, this compound, VEN+this compound | Not specified | Combination significantly decreased tumor burden |

| VEN refers to Venetoclax, a BCL-2 inhibitor.[1] |

Detailed Experimental Protocols

3.1. TR-FRET Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound to MCL-1, BCL-2, and BCL-xL.

-

Methodology:

-

Purified human MCL-1, BCL-2, or BCL-xL proteins were used.

-

A fluorescently labeled peptide derived from the pro-apoptotic protein BAK was used as a probe.

-

This compound was titrated and incubated with the protein and probe.

-

The ability of this compound to displace the fluorescent probe from the target protein was measured by a decrease in the FRET signal.

-

Ki values were calculated from the dose-response curves.[1]

-

Experimental Workflow for TR-FRET Assay

References

In-Depth Technical Guide: VU0661013 for Apoptosis Induction Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of VU0661013, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document details its mechanism of action, presents quantitative data on its cellular activity, and provides detailed experimental protocols for studying its effects on apoptosis induction.

Core Concept: Selective Mcl-1 Inhibition to Induce Apoptosis

This compound is a novel therapeutic agent that selectively targets Mcl-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death.[1][2][3][4] In many cancers, including Acute Myeloid Leukemia (AML) and Estrogen Receptor-positive (ER+) breast cancer, Mcl-1 is overexpressed, sequestering pro-apoptotic proteins like BIM (Bcl-2-like 11) and preventing the activation of the apoptotic cascade.[1][3] this compound functions as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with high affinity, thereby displacing BIM.[1][3][4] This disruption of the Mcl-1/BIM complex liberates BIM to activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptotic cell death.[1] A key advantage of this compound is its activity in cancer cells that have developed resistance to other Bcl-2 inhibitors, such as venetoclax, often through the upregulation of Mcl-1.[1][4]

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Constants (Ki) of this compound for Bcl-2 Family Proteins

| Target Protein | Ki Value | Reference |

| Human Mcl-1 | 97 ± 30 pM | [1][4] |

| Human Bcl-2 | 0.73 µM | [1][4] |

| Human Bcl-xL | > 40 µM | [1][4] |

Table 2: Growth Inhibition (GI50) of this compound in Acute Myeloid Leukemia (AML) Cell Lines (48-hour treatment)

| Cell Line | GI50 (µM) |

| MOLM13 | 0.12 |

| MV4-11 | 0.18 |

| OCI-AML2 | 0.25 |

| OCI-AML3 | 0.35 |

| HL-60 | 0.6 |

| U937 | 1.2 |

| KG-1 | >10 |

| K562 | >10 |

| Data extracted from Figure 1D of "A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia"[1][2] |

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Caption: Mechanism of action of this compound in inducing apoptosis.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Proximity Ligation Assay (PLA) for Mcl-1/BIM Interaction

This protocol is adapted from established PLA methods and is designed to visualize the disruption of the Mcl-1/BIM interaction following this compound treatment.[1]

Materials:

-

Cancer cells (e.g., HCC1428 ER+ breast cancer cells)

-

This compound

-

Methanol, ice-cold

-

Primary antibodies: Rabbit anti-Mcl-1, Mouse anti-BIM

-

Duolink® In Situ PLA Probes (anti-Rabbit PLUS, anti-Mouse MINUS)

-

Duolink® In Situ Detection Reagents

-

Hoechst stain for nuclear counterstaining

-

Microscope slides and coverslips

Procedure:

-

Cell Seeding and Treatment: Seed cells on microscope slides and allow them to adhere. Treat cells with 1.0 µM this compound or vehicle control (DMSO) for 4 hours.

-

Fixation: Gently wash the cells with PBS and then fix with ice-cold methanol for 10 minutes.

-

Permeabilization and Blocking: Wash the fixed cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Block for 1 hour at 37°C using the blocking solution provided in the Duolink® kit.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Mcl-1 and BIM diluted in the antibody diluent overnight at 4°C in a humidified chamber.

-

PLA Probe Incubation: Wash the slides and incubate with the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) for 1 hour at 37°C.

-

Ligation: Wash the slides and add the ligation solution. Incubate for 30 minutes at 37°C. This step will circularize the DNA strands if the probes are in close proximity (<40 nm).

-

Amplification: Wash and add the amplification solution containing a polymerase. Incubate for 100 minutes at 37°C to amplify the circular DNA.

-

Detection and Mounting: Wash the slides and apply the detection solution containing fluorescently labeled oligonucleotides that hybridize to the amplified DNA. Counterstain nuclei with Hoechst. Mount coverslips.

-

Imaging and Analysis: Visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Quantify the number of dots per cell to determine the extent of Mcl-1/BIM interaction. A decrease in dots in this compound-treated cells indicates disruption of the interaction.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This is a standard flow cytometry-based assay to quantify apoptosis.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Collection: Collect both adherent and floating cells from the culture dish. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

BH3 Profiling

This functional assay measures the mitochondrial sensitivity to pro-apoptotic signals and can reveal a cell's dependence on specific anti-apoptotic proteins like Mcl-1.

Materials:

-

Cell suspension

-

Digitonin for permeabilization

-

Profiling Buffer (e.g., Mannitol Experimental Buffer - MEB)

-

BH3 peptides (e.g., BIM, MS1 for Mcl-1 specific dependence, HRK)

-

Cytochrome c antibody conjugated to a fluorophore

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash cells, then resuspend in the profiling buffer.

-

Permeabilization: Add a titrated concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Peptide Exposure: Aliquot the permeabilized cells into a 96-well plate and expose them to a dilution series of various BH3 peptides (e.g., MS1 to specifically probe Mcl-1 dependence) for a defined period (e.g., 60 minutes) at room temperature.

-

Fixation and Staining: Fix the cells with paraformaldehyde and then stain for intracellular cytochrome c.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the amount of retained cytochrome c. A loss of cytochrome c indicates mitochondrial outer membrane permeabilization (MOMP).

-

Data Interpretation: The sensitivity to the MS1 peptide will correlate with the cell's dependence on Mcl-1 for survival. A higher sensitivity to MS1 in a given cell line would predict a stronger apoptotic response to this compound. This can be correlated with GI50 data.[1]

References

Methodological & Application

Application Notes and Protocols for VU0661013 In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0661013 is a novel, potent, and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins and a key regulator of the intrinsic apoptotic pathway.[2][3] Overexpression of MCL-1 is a common feature in various hematological malignancies, including Acute Myeloid Leukemia (AML), and is associated with resistance to conventional chemotherapies and other BCL-2 family inhibitors like venetoclax.[1] this compound acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1 with high affinity, thereby displacing pro-apoptotic proteins such as BIM.[1] This action neutralizes MCL-1's anti-apoptotic function, leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound in AML cell lines. The described methods include a cell viability assay to determine the half-maximal growth inhibition (GI50), a cytochrome c release assay and a mitochondrial membrane potential assay to confirm the mechanism of action, and BH3 profiling to assess the dependency of cells on BCL-2 family proteins.

Data Presentation

Table 1: this compound GI50 Values in AML Cell Lines

| Cell Line | GI50 (µM) at 48 hours |

| MOLM13 | 0.004 - 0.16 |

| MV4-11 | 0.009 - 0.046 |

| OCI-AML3 | 0.012 - 0.382 |

| Kasumi-1 | 0.008 - 8.45 |

| HL-60 | ~0.9 |

| K562 | >10 |

Data compiled from multiple sources. Ranges may reflect variations in experimental conditions.[4][5][6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: this compound inhibits MCL-1, leading to apoptosis.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (GI50 Determination)

This protocol is designed to determine the concentration of this compound that causes a 50% reduction in cell growth (GI50).

Materials:

-

AML cell lines (e.g., MV4-11, OCI-AML3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing AML cells and perform a cell count.

-

Dilute the cells in a complete culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in a complete culture medium. A suggested concentration range is 0.001 µM to 10 µM. Include a vehicle control (DMSO equivalent to the highest this compound concentration).

-

Add 100 µL of the diluted compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.

-

Cytochrome c Release Assay

This assay confirms that this compound induces apoptosis via the mitochondrial pathway by detecting the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

AML cell lines

-

This compound

-

Mitochondria/Cytosol Fractionation Kit (e.g., Abcam ab65311)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment:

-

Seed AML cells (e.g., 5 x 10^6 cells) in a T25 flask and treat with this compound (e.g., 1 µM and 5 µM) and a vehicle control for a specified time (e.g., 6 hours).

-

-

Cell Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions according to the manufacturer's protocol of the fractionation kit.

-

-

Western Blotting:

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against cytochrome c, COX IV, and GAPDH.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Analyze the Western blot results. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction in this compound-treated cells indicates apoptosis induction. COX IV and GAPDH serve as loading and fractionation controls.

-

Mitochondrial Membrane Potential Assay

This assay measures the disruption of the mitochondrial membrane potential (ΔΨm), an early event in apoptosis.

Materials:

-

AML cell lines

-

This compound

-

Mitochondrial membrane potential dye (e.g., JC-1 or TMRE)

-

FCCP (positive control for mitochondrial depolarization)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat AML cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM), a vehicle control, and a positive control (FCCP) for a short duration (e.g., 4-6 hours).

-

-

Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in a medium containing the mitochondrial membrane potential dye according to the manufacturer's instructions.

-

Incubate at 37°C in the dark for 15-30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

For TMRE, a decrease in red fluorescence indicates a loss of ΔΨm.

-

-

Data Analysis:

-

Quantify the percentage of cells with depolarized mitochondria in each treatment group. A dose-dependent increase in the population of cells with low ΔΨm following this compound treatment is indicative of apoptosis induction.

-

BH3 Profiling

BH3 profiling is a functional assay to determine the apoptotic priming of cells and their dependence on specific anti-apoptotic BCL-2 family proteins.

Materials:

-

AML cell lines

-

Digitonin

-

A panel of BH3 peptides (e.g., BIM, PUMA, BAD, NOXA)

-

Mitochondrial membrane potential dye (e.g., JC-1)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest and wash AML cells.

-

Resuspend the cells in a mitochondrial assay buffer.

-

-

Permeabilization and Peptide Treatment:

-

Permeabilize the cells with a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Expose the permeabilized cells to a panel of BH3 peptides at various concentrations in a 96-well plate.

-

-

Mitochondrial Depolarization Measurement:

-

Add the mitochondrial membrane potential dye (e.g., JC-1) to each well.

-

Incubate to allow for dye uptake and potential-dependent aggregation.

-

Measure the fluorescence using a flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of mitochondrial depolarization for each BH3 peptide.

-

High sensitivity to the NOXA peptide, for example, would suggest a strong dependence on MCL-1 for survival. This can be correlated with the sensitivity to this compound.

-

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of the MCL-1 inhibitor this compound. These assays are crucial for understanding its mechanism of action, determining its potency across different cancer cell lines, and identifying potential biomarkers of response. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the field of cancer biology and drug development.

References

- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel ROS-activated agents utilize a tethered amine to selectively target acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]

Application Notes and Protocols for VU0661013 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0661013 is a novel, potent, and highly selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[2][3] Overexpression of MCL-1 is a common feature in various hematological malignancies, including Acute Myeloid Leukemia (AML), and is a known mechanism of resistance to chemotherapy and other BCL-2 family inhibitors like Venetoclax.[2][3] this compound acts by binding to MCL-1 with high affinity, thereby displacing pro-apoptotic proteins like BIM and leading to the induction of apoptosis.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound selectively binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins such as BIM, BAK, and BAX. This disruption of the MCL-1/pro-apoptotic protein complex liberates these proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1][2]

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various AML cell lines. The GI50 (Growth Inhibition 50%) values indicate the concentration of this compound required to inhibit the growth of 50% of the cells.

| Cell Line | Description | GI50 (µM) | Reference |

| MV-4-11 | Human AML cell line | ~0.1 - 1 | [2] |

| MOLM-13 | Human AML cell line | ~0.1 - 1 | [2] |

| OCI-AML3 | Human AML cell line | >10 | [4] |

| HL-60 | Human promyelocytic leukemia cell line | ~1 - 10 | [4] |

| U937 | Human histiocytic lymphoma cell line | >10 | [4] |

Note: GI50 values can vary depending on the assay conditions, such as incubation time and cell density. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (M.Wt: 712.66 g/mol ), dissolve 7.13 mg of the compound in 1 mL of DMSO.[5]

-

Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C may aid in dissolution.[5]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]